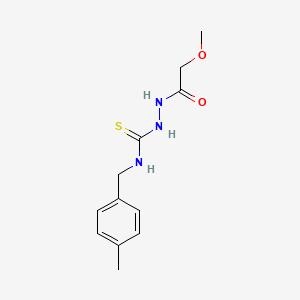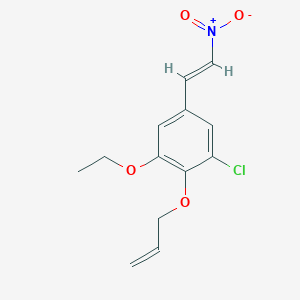
2-(methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(Methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide, also known as MA-4, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. MA-4 is a thiosemicarbazone derivative that has been synthesized and studied for its potential use as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 2-(methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide is not fully understood. It is thought to work by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is important for cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to normal cells as well as cancer cells, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide. One area of interest is its potential as a combination therapy with other anti-cancer agents. This compound has been shown to enhance the effectiveness of other anti-cancer agents, making it a promising candidate for combination therapy. Another area of interest is its potential as a treatment for other diseases, such as inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(methoxyacetyl)-N-(4-methylbenzyl)hydrazinecarbothioamide has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into cancer treatment.
Propiedades
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9-3-5-10(6-4-9)7-13-12(18)15-14-11(16)8-17-2/h3-6H,7-8H2,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAJXLZQIYMMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NNC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4707159.png)
![ethyl 2-[({2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4707169.png)
![3-(4-ethoxyphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707172.png)
![5-methoxy-1-methyl-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B4707175.png)

![4-tert-butyl-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B4707182.png)



![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4707223.png)

![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4707236.png)
![6-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4707239.png)
![N-[3-(acetylamino)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4707246.png)